7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research and Development
Compounds with related structures have been explored for their potential in treating various conditions. For example, derivatives of similar chemical scaffolds have been investigated as alpha-subtype selective 5-HT-1D receptor agonists, potentially useful for migraine treatment (Habernickel, 2001). Moreover, novel derivatives incorporating elements like furan and piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant potential in these therapeutic areas (Kumar et al., 2017).
Chemical Synthesis and Structural Analysis
Research focusing on the tautomerism and structural transformation of similar pyrazolo[4,3-c]pyridin compounds reveals complex behaviors in crystal and solution, highlighting the intricate balance of stability in these molecules. These studies provide a foundation for understanding the reactive nature and potential applications of related compounds in chemical synthesis and design (Gubaidullin et al., 2014).
Antipsychotic Potential
A series of conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors have been synthesized, showcasing the therapeutic potential of related scaffolds in antipsychotic drug development. Such studies underscore the importance of structural specificity in targeting neural receptors and reducing side effects (Raviña et al., 2000).
Anticancer and Radioligand Applications
Compounds featuring furan, piperazine, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized and evaluated as PET tracers for imaging cerebral adenosine A2A receptors, indicating potential applications in cancer research and diagnostic imaging (Zhou et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase VII (hCA VII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound shows remarkable affinity towards hCA VII with a Ki value of 4.3 nM . It binds to the active site of the enzyme, inhibiting its activity. This interaction results in the reduction of the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of hCA VII affects the carbon dioxide and bicarbonate concentrations in cells, impacting various biochemical pathways. For instance, it can influence the pH regulation in cells and tissues, and the transport of carbon dioxide from tissues to the lungs .
Result of Action
The inhibition of hCA VII by this compound can lead to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons in cells. This can potentially affect various physiological processes, including pH regulation and the transport of carbon dioxide from tissues to the lungs .
properties
IUPAC Name |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-25-14-17(20-18(15-25)22(30)28(24-20)16-6-3-2-4-7-16)21(29)26-9-11-27(12-10-26)23(31)19-8-5-13-32-19/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMCADMSKHDMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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